molecular formula C16H10O4 B1307614 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid CAS No. 37617-98-4

1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid

Cat. No. B1307614
CAS RN: 37617-98-4
M. Wt: 266.25 g/mol
InChI Key: ZYYZSIFSEWJZOO-UHFFFAOYSA-N
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Description

1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid (OPICA) is a chemical compound that has a variety of applications and uses in the scientific community. It is a naturally occurring compound that is produced by the breakdown of certain plant products, and is also a common intermediate in the synthesis of a number of compounds. OPICA has been studied extensively and has been found to have a number of beneficial properties, including anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, OPICA has been found to have the potential to be used in a variety of laboratory experiments and applications.

Scientific Research Applications

Synthesis of Antitumor Agents

1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid derivatives have been used in the synthesis of novel antitumor agents. For instance, a method for synthesizing 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene-3-carboxylic acid, a compound with potential antitumor properties, has been developed (Mondal et al., 2003).

Amino Acid Derivatives

The creation of new amino acid derivatives based on 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid has been investigated. These derivatives have potential applications in various fields of chemistry and biology (Riabchenko et al., 2020).

Building Blocks in Organic Synthesis

Isochromene derivatives, including those related to 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid, are used as building blocks in organic synthesis. Their application includes the development of new chemical entities for pharmaceutical research (Aurich et al., 2012).

Ring Contracting Rearrangements

These compounds are involved in ring contracting rearrangements, leading to the formation of various chemical structures. These processes are important in the synthesis of complex organic molecules (Opatz & Ferenc, 2006).

Synthesis of Carbaldehydes

1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid derivatives are used in the efficient synthesis of isochromene carbaldehydes. These compounds have applications in medicinal chemistry and drug development (Moskvina et al., 2017).

Anticancer and Antimicrobial Properties

Derivatives of 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid have been synthesized and screened for their cytotoxic and antimicrobial effects. This research highlights their potential use in cancer therapy and as antimicrobial agents (Dang Thi et al., 2015).

Mechanism of Action

properties

IUPAC Name

1-oxo-4-phenylisochromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-15(18)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)16(19)20-14/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYZSIFSEWJZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=O)C3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400789
Record name 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid

CAS RN

37617-98-4
Record name 1-oxo-4-phenyl-1H-isochromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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